I-A09

mPTPB inhibition Anti-tuberculosis Enzyme kinetics

Standard antibacterial agents face rising resistance. I-A09 offers a mechanistically distinct approach: selective noncompetitive inhibition of M. tuberculosis virulence factor mPTPB. • **Host-Directed Action:** Restores ERK1/2 & p38 signaling, bypassing direct bacterial killing to reduce resistance pressure. • **High Selectivity:** No direct host NF-κB inhibition (unlike JSH-23/DHMEQ); SI >15 in cellular assays. • **SAR-Ready Scaffold:** Modular click chemistry core for derivative library synthesis.

Molecular Formula C29H25N5O6
Molecular Weight 539.5 g/mol
Cat. No. B15564927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-A09
Molecular FormulaC29H25N5O6
Molecular Weight539.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H25N5O6/c35-24-15-25-22(14-21(24)29(37)38)27(28(40-25)18-4-2-1-3-5-18)23-16-34(32-31-23)17-26(36)30-19-6-8-20(9-7-19)33-10-12-39-13-11-33/h1-9,14-16,35H,10-13,17H2,(H,30,36)(H,37,38)
InChIKeyXDUPIYKMBPUQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





I-A09: Host-Directed mPTPB Inhibitor Profile


I-A09 is a synthetic small molecule from the benzofuran salicylic acid derivative class, identified as a potent and highly selective noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) [1]. It was discovered through a combinatorial click chemistry approach and has a molecular weight of 539.54 g/mol (C₂₉H₂₅N₅O₆) and a CAS number of 1143579-76-3 [1].

I-A09 vs. NF-κB and Proteasome Inhibitors


The performance of mPTPB inhibitors is not interchangeable due to critical variations in potency, selectivity, and cellular activity. While compounds like Cefsulodin sodium exhibit weak mPTPB inhibition (IC₅₀ ~ 16 μM) and MptpB-IN-2 demonstrates higher biochemical potency (IC₅₀ 0.64 μM) but poor anti-TB activity , I-A09 uniquely couples an IC₅₀ of 1.26 μM with exceptional selectivity (>11-fold over human PTPs) and potent cellular efficacy that closely mirrors its biochemical potency [1]. This specific activity profile is essential for reliably interrogating mPTPB's role as a virulence factor in host-pathogen interactions. Procurement of I-A09 for such studies cannot be substituted with generic mPTPB inhibitors without risking the experimental outcomes detailed below.

I-A09 Comparative Performance


Target Selectivity vs. mPTPB Inhibitors

I-A09 exhibits an IC₅₀ of 1.26 ± 0.22 μM against mPTPB, which is ~2-fold less potent than MptpB-IN-2 (IC₅₀ 0.64 μM) in a direct biochemical assay [1]. However, this difference is outweighed by the contrasting cellular efficacy. I-A09 demonstrates potent inhibition of Mtb growth in a macrophage infection model at 10 μM, whereas MptpB-IN-2 is noted to have poor anti-TB activity against Mtb H37Rv [2]. This highlights that higher biochemical potency does not guarantee better cellular or antibacterial performance, making I-A09 the preferred tool for cellular proof-of-concept studies [1].

mPTPB inhibition Anti-tuberculosis Enzyme kinetics

Antimycobacterial Activity vs. Standard Agents

I-A09 is a significantly more potent mPTPB inhibitor than the β-lactam antibiotic Cefsulodin sodium, which also has reported activity against this enzyme. In a direct comparison, I-A09 (IC₅₀ = 1.26 μM) is 12.7-fold more potent than Cefsulodin sodium (IC₅₀ = 16 μM) against mPTPB [1]. Moreover, I-A09 is characterized by high selectivity (>11-fold over a panel of human PTPs), a key parameter not established for Cefsulodin sodium in this context, making I-A09 a more appropriate and reliable chemical probe for studying mPTPB's specific role as a virulence factor [1].

mPTPB inhibition Selectivity Virulence factor

Intracellular Mtb Clearance in Macrophages

I-A09 demonstrates a defined selectivity profile against a panel of 12 human PTPs. It exhibits a 61-fold preference for mPTPB over the closely related bacterial phosphatase mPTPA (mPTPB IC₅₀ = 1.26 μM vs. mPTPA IC₅₀ = 77.3 μM) and an >11-fold preference over all tested mammalian PTPs, including PTP1B (IC₅₀ 19 μM), SHP2 (IC₅₀ 26.4 μM), and CD45 (>100 μM) [1]. In contrast, many alternative mPTPB inhibitors, such as MptpB-IN-2, have reported selectivity for mPTPB over mPTPA of only 6.3-fold, indicating that I-A09 offers a superior selectivity window for discriminating between these two bacterial phosphatases .

Selectivity Phosphatase mPTPB

Click Chemistry Assembly vs. Traditional Synthesis

I-A09 is distinguished by its ability to block mPTPB activity in intact macrophages with similar potency (5-10 μM) to its biochemical IC₅₀ (1.26 μM), a rare property among PTP inhibitors which often suffer a 100- to 10,000-fold loss of potency in cellular assays [1]. This was evidenced by its ability to restore IFN-γ-induced ERK1/2 activation and IL-6 production, and to normalize Akt and caspase-3 activities in mPTPB-expressing Raw264.7 macrophages [1]. In contrast, MptpB-IN-2 has been noted for its poor anti-TB activity in cellular contexts, and Cefsulodin sodium's cellular efficacy against mPTPB is not established .

Cellular activity Cell permeability Macrophage

Virulence Targeting vs. Host NF-κB Inhibition

I-A09 has demonstrated direct anti-mycobacterial activity in a physiologically relevant model of infection. Treatment of Mtb (Erdman strain)-infected mouse J774A.1 macrophages with 10 μM I-A09 prevented TB growth in host cells over a seven-day incubation period [1]. This in-cell efficacy is a direct demonstration of the proof-of-principle that specific inhibition of mPTPB can serve as an effective anti-TB strategy [1]. While other mPTPB inhibitors like Cefsulodin sodium may possess some activity, the combination of I-A09's potency, selectivity, and validated cellular efficacy in an infection model provides a higher degree of confidence for researchers .

Anti-tuberculosis Macrophage Host-directed therapy

I-A09 Research Applications


Host-Directed Mechanism in Macrophage Models

Use I-A09 as a selective chemical probe to dissect the role of mPTPB in modulating host immune responses. Its high selectivity (>11-fold over human PTPs) and potent cellular activity (5-10 μM) allow for the specific inhibition of the bacterial phosphatase in macrophage models, enabling researchers to link observed phenotypes (e.g., changes in ERK1/2 signaling, IL-6 production, or apoptosis) directly to mPTPB activity [1].

SAR Campaigns Using Click Chemistry Scaffolds

Employ I-A09 in macrophage infection models (e.g., J774A.1 cells infected with Mtb Erdman) to study host-directed therapeutic strategies. I-A09 has been shown to prevent TB growth in host cells at a concentration of 10 μM, providing a benchmark for assessing the potential of mPTPB inhibition as an adjunctive or stand-alone anti-TB approach [1].

Selectivity Profiling vs. Host Phosphatases and NF-κB

Leverage I-A09 to investigate how bacterial phosphatases like mPTPB hijack host cell signaling pathways. The compound's ability to reverse mPTPB-mediated suppression of ERK1/2 and p38 activation, and to normalize Akt/caspase 3 activity, makes it an ideal tool for mapping the downstream signaling networks affected by this virulence factor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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